(S)-Octahydroindole-2-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl esters are a type of organic compound that have wide applications in synthetic organic chemistry . They are derived from carboxylic acids and tert-butyl alcohol . The tert-butyl group is known for its stability and is often used as a protecting group in organic synthesis .
Synthesis Analysis
Tert-butyl esters can be synthesized through a variety of methods. One common method involves the use of flow microreactor systems, which has been found to be more efficient and sustainable compared to batch processes . Transesterification is another common method used for the synthesis of tert-butyl esters .Molecular Structure Analysis
The molecular structure of tert-butyl esters typically includes a carbonyl group (C=O) and an alkyl group ®. The tert-butyl group (t-Bu) is attached to the carbonyl carbon .Chemical Reactions Analysis
Tert-butyl esters can undergo a variety of chemical reactions. One notable reaction is transesterification, which is a process where the ester group of a compound is exchanged with the ester group of an alcohol . Another common reaction is deprotection, where the tert-butyl group is removed, often using an acid such as trifluoroacetic acid .Physical and Chemical Properties Analysis
Tert-butyl esters are generally stable compounds. They are often colorless and may have a distinct odor . The exact physical and chemical properties can vary depending on the specific compound.Scientific Research Applications
Carboxylic Ester Applications in Biotechnology and Environmental Science
Biotechnological Routes Based on Lactic Acid Production :Research has explored lactic acid as a crucial hydroxycarboxylic acid produced by fermenting sugars in biomass. Lactic acid serves as a feedstock for biodegradable polymers and other chemicals, demonstrating the potential for bio-based production methods involving carboxylic acids like (S)-Octahydroindole-2-carboxylic acid tert-butyl ester (Gao, Ma, & Xu, 2011).
Understanding Biocatalyst Inhibition by Carboxylic Acids :A review highlights how carboxylic acids, including those related to this compound, can inhibit microbial biocatalysts at concentrations below desired yields. This knowledge aids in developing strategies to enhance microbial robustness against such inhibitors, which is crucial for bio-based chemical production (Jarboe, Royce, & Liu, 2013).
Carboxymethyl Cellulose Acetate Butyrate in Coating Technologies :The synthesis and application of carboxymethyl cellulose acetate butyrate (CMCAB), through esterification, demonstrate the utility of carboxylic acid esters in producing high molecular weight thermoplastic polymers. These materials have applications in pharmaceuticals and coating technologies, suggesting a potential area for the application of this compound derivatives (El-Sakhawy, Kamel, Salama, & Sarhan, 2014).
Environmental Impact and Analysis of Phthalate Esters :A review on phthalate esters, which are used as plasticizers and have raised concerns due to their presence in food packaging and processing, showcases the importance of analyzing and understanding the environmental and health impacts of various esters. This context is relevant for assessing the implications of using esters like this compound in industrial applications (Haji Harunarashid, Lim, & Harunsani, 2017).
Mechanism of Action
Target of Action
It’s known that indole derivatives, which are structurally similar to this compound, play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .
Mode of Action
It’s known that tert-butyl esters, in general, can undergo transesterification reactions . In these reactions, both 1,3-chelation and the formation of a tetrahedral intermediate have been confirmed as key factors for the unusual nucleophilic behavior of a metal t-butoxide .
Biochemical Pathways
It’s known that the transesterification of β-keto esters, which are structurally similar to this compound, has widespread applications in the synthesis of complex molecules such as paclitaxel, prunustatin a, (±)-9-acetoxyfukinanolide, and (±)-velloziolone .
Pharmacokinetics
It’s known that tert-butyl esters are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis .
Result of Action
It’s known that the reaction of tert-butyl esters with socl2 at room temperature provides acid chlorides in very good yields .
Action Environment
The action, efficacy, and stability of (S)-Octahydroindole-2-carboxylic acid tert-butyl ester can be influenced by various environmental factors. For instance, the reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields, whereas benzyl, methyl, ethyl, and isopropyl esters are essentially unreactive . Furthermore, aqueous phosphoric acid is an effective, environmentally benign, selective, and mild reagent for the deprotection of tert-butyl carbamates, tert-butyl esters, and tert-butyl ethers .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl (2S)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-13(2,3)16-12(15)11-8-9-6-4-5-7-10(9)14-11/h9-11,14H,4-8H2,1-3H3/t9?,10?,11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCFZHGWTHXLDLR-ILDUYXDCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC2CCCCC2N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CC2CCCCC2N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00536192 |
Source
|
Record name | tert-Butyl (2S)-octahydro-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00536192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111821-05-7 |
Source
|
Record name | tert-Butyl (2S)-octahydro-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00536192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.